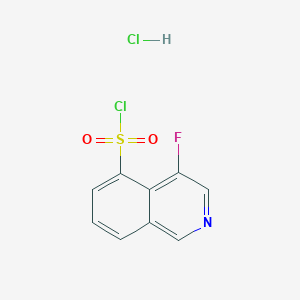

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

CAS No.: 906820-08-4

Cat. No.: VC11735493

Molecular Formula: C9H6Cl2FNO2S

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 906820-08-4 |

|---|---|

| Molecular Formula | C9H6Cl2FNO2S |

| Molecular Weight | 282.12 g/mol |

| IUPAC Name | 4-fluoroisoquinoline-5-sulfonyl chloride;hydrochloride |

| Standard InChI | InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8;/h1-5H;1H |

| Standard InChI Key | CZBQKKWMAVBCJX-UHFFFAOYSA-N |

| SMILES | C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl |

| Canonical SMILES | C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl |

Introduction

Structural and Molecular Characteristics

The compound’s structure combines a bicyclic isoquinoline framework with strategic substitutions: a fluorine atom at the 4-position and a sulfonyl chloride group at the 5-position. The hydrochloride salt form improves stability and aqueous solubility, critical for handling in synthetic workflows. Key spectral data include distinctive infrared (IR) absorption bands at 1,659 cm (C=N stretching), 1,617 cm (aromatic C=C), and 1,377 cm (S=O symmetric stretching), as confirmed by analysis of crystalline samples . Nuclear magnetic resonance (NMR) profiles further validate the regioselectivity of substitutions, with -NMR chemical shifts near -110 ppm indicative of aromatic fluorine environments .

Table 1: Physicochemical Properties of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Hydrochloride

| Property | Value/Description |

|---|---|

| Molecular Formula | CHClFNOS |

| Molecular Weight | 282.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO) |

| Stability | Hygroscopic; store under inert atmosphere |

| IR Peaks (KBr) | 1,659, 1,617, 1,377, 1,145, 795 cm |

Synthesis and Manufacturing Innovations

Traditional synthetic routes for 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride involved multi-step sequences requiring nitration, reduction, diazotization, and Sandmeyer reactions, often yielding <30% due to isomer separation challenges . Contemporary methodologies, patented by and , employ a streamlined one-pot approach:

-

Sulfonation: 4-Fluoroisoquinoline reacts with sulfuric anhydride (SO) under controlled conditions to form 4-fluoroisoquinoline-5-sulfonic acid.

-

Halogenation: The sulfonic acid intermediate undergoes chlorination using reagents like phosphorus pentachloride (PCl) or thionyl chloride (SOCl), yielding the sulfonyl chloride.

-

Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt, which is purified via crystallization without chromatography .

This method reduces production time by 60% and increases yield to 45.4%, with a positional isomer purity of 99.64% . Key solvents include methylene chloride and ethyl acetate, while bases such as sodium hydrogencarbonate facilitate pH adjustment during workup .

| Compound | Substituents | Applications |

|---|---|---|

| 4-Chloroisoquinoline | Cl at position 4 | Kinase inhibitor intermediates |

| 5-Sulfoisoquinoline | SOH at position 5 | Ionic liquid synthesis |

| 4-Methylisoquinoline | CH at position 4 | Fluorescent probe development |

| Target Compound | F at 4, SOCl at 5·HCl | Pharmaceutical intermediates |

Pharmaceutical and Industrial Applications

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride serves as a key intermediate in synthesizing kinase inhibitors and anticoagulants. Its derivatives exhibit enhanced binding affinity to ATP-binding pockets in kinases due to the sulfonamide group’s hydrogen-bonding capacity . Industrial-scale production leverages the compound’s stability in organic solvents, with batch sizes exceeding 100 kg reported in patent filings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume